Tert-butyl 2-oxo-2-(thiazol-2-yl)ethylcarbamate
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Overview
Description
tert-Butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamate esters. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with the thiazole derivative under basic conditions to form the desired carbamate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as a protecting group for amines .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and derivatives of this compound are explored for their antimicrobial and anticancer properties .
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate ester without the thiazole ring.
N-Boc-2-aminoethyl carbamate: Another carbamate ester with a different substituent.
tert-Butyl N-(2-oxo-2-phenylethyl)carbamate: A similar compound with a phenyl group instead of the thiazole ring.
Uniqueness: The presence of the thiazole ring in tert-butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate imparts unique chemical and biological properties. The thiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound more versatile compared to its simpler counterparts .
Properties
Molecular Formula |
C10H14N2O3S |
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Molecular Weight |
242.30 g/mol |
IUPAC Name |
tert-butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12-6-7(13)8-11-4-5-16-8/h4-5H,6H2,1-3H3,(H,12,14) |
InChI Key |
PVNNRDFWBLEIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=NC=CS1 |
Origin of Product |
United States |
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